
2-(Chloromethyl)oxirane;2-(2-hydroxyethoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)oxirane;2-(2-hydroxyethoxy)ethanol, is a polymeric compound formed by the reaction of diethylene glycol and 1-chloro-2,3-epoxypropane. This compound is commonly used in the production of various industrial materials, including plastics and resins. It is known for its versatility and effectiveness in enhancing the properties of the materials it is incorporated into .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethylene glycol, polymer with 1-chloro-2,3-epoxypropane, typically involves the polymerization of diethylene glycol with 1-chloro-2,3-epoxypropane under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the polymerization process. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired molecular weight and properties of the polymer .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where diethylene glycol and 1-chloro-2,3-epoxypropane are mixed and reacted. The process is optimized for efficiency and consistency, ensuring that the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)oxirane;2-(2-hydroxyethoxy)ethanol, undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by altering its chemical structure.
Substitution: The polymer can undergo substitution reactions where certain functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated products.
Scientific Research Applications
2-(Chloromethyl)oxirane;2-(2-hydroxyethoxy)ethanol, has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds and materials.
Biology: The polymer is utilized in the development of biomaterials and drug delivery systems.
Medicine: It is investigated for its potential use in medical devices and therapeutic applications.
Mechanism of Action
The mechanism of action of diethylene glycol, polymer with 1-chloro-2,3-epoxypropane, involves its interaction with various molecular targets and pathways. The polymer can form cross-links with other molecules, enhancing the mechanical strength and stability of the materials it is incorporated into. Additionally, its chemical structure allows it to interact with different functional groups, facilitating various chemical reactions and modifications .
Comparison with Similar Compounds
Similar Compounds
Epichlorohydrin: A precursor used in the synthesis of diethylene glycol, polymer with 1-chloro-2,3-epoxypropane, known for its use in the production of epoxy resins.
Polyethylene glycol: A polymer with similar applications but different chemical properties and uses.
Polypropylene glycol: Another polymer used in industrial applications, differing in its chemical structure and properties.
Uniqueness
2-(Chloromethyl)oxirane;2-(2-hydroxyethoxy)ethanol, is unique due to its specific chemical structure, which imparts distinct properties such as high chemical resistance, mechanical strength, and versatility in various applications. Its ability to undergo a wide range of chemical reactions and form stable products makes it a valuable compound in both research and industrial settings .
Properties
Molecular Formula |
C7H15ClO4 |
|---|---|
Molecular Weight |
198.64 g/mol |
IUPAC Name |
2-(chloromethyl)oxirane;2-(2-hydroxyethoxy)ethanol |
InChI |
InChI=1S/C4H10O3.C3H5ClO/c5-1-3-7-4-2-6;4-1-3-2-5-3/h5-6H,1-4H2;3H,1-2H2 |
InChI Key |
PXBFWUNYOGTZGI-UHFFFAOYSA-N |
SMILES |
C1C(O1)CCl.C(COCCO)O |
Canonical SMILES |
C1C(O1)CCl.C(COCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



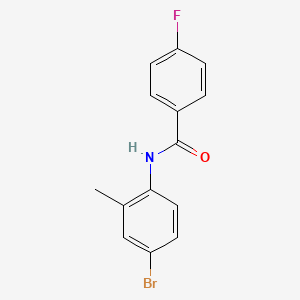
![Methyl 3-[(4-nitrobenzyl)oxy]benzoate](/img/structure/B1633257.png)
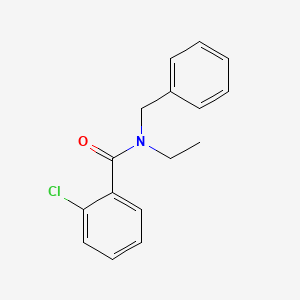
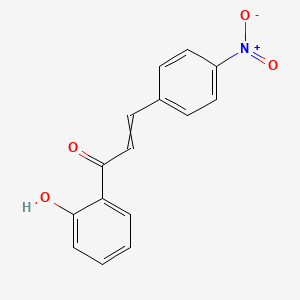

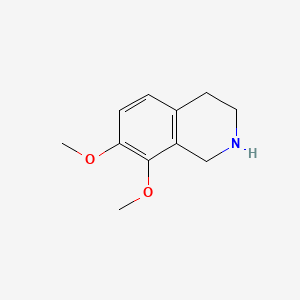
![7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoic acid](/img/structure/B1633274.png)
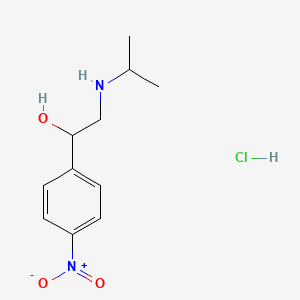
![7-(4-Methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1633280.png)
![2-Phenyl-2,8-diaza-spiro[4.5]decan-1-one](/img/structure/B1633284.png)
![Pyrrolidine, 1-[3-(4-methoxyphenyl)-1-oxopropyl]-](/img/structure/B1633297.png)
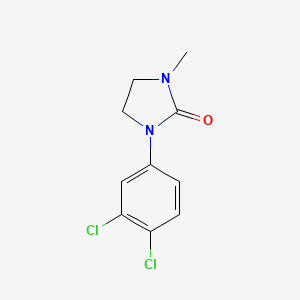
![2,6-Bis(Chloranyl)-4-[(4-Hydroxyphenyl)amino]phenol](/img/structure/B1633301.png)
